8-Bromonaphthalen-2-ol

Descripción general

Descripción

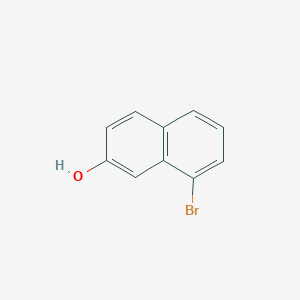

8-Bromonaphthalen-2-ol is an organic compound with the molecular formula C10H7BrO. It is a derivative of 2-naphthol, where a bromine atom is substituted at the 8th position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalen-2-ol can be synthesized through the bromination of 2-naphthol. The typical procedure involves the reaction of 2-naphthol with bromine in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of potassium bromide and hydrogen peroxide in the presence of formic acid. This reaction is carried out at elevated temperatures and followed by cooling and filtration to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromonaphthalen-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Various substituted naphthols.

Oxidation Products: Naphthoquinones.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Synthetic Applications

8-Bromonaphthalen-2-ol serves as a versatile building block in organic synthesis. It is frequently utilized in the preparation of complex organic molecules through various coupling reactions.

Table 1: Summary of Synthetic Reactions Involving this compound

These reactions highlight the compound's utility in synthesizing complex structures that are pivotal in drug development and material science.

Biological Applications

Research has shown that derivatives of this compound exhibit significant biological activity, particularly in cancer treatment. Compounds modified from this structure have been evaluated for their efficacy against various cancer cell lines.

Case Study: Cancer Chemotherapeutics

A study explored the modification of novobiocin analogues by replacing the coumarin core with naphthalene derivatives, including those based on this compound. These modifications enhanced anti-proliferative activities against multiple cancer cell lines, indicating potential for developing new cancer therapies .

Material Science Applications

This compound is also instrumental in the field of material science, particularly in the synthesis of polymers and nanomaterials.

Table 2: Material Science Applications

| Application | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used as a monomer in naphthalene-containing polymers | |

| Nanoparticle Formation | Component in polyphenol-containing nanoparticles for biomedical applications |

These applications demonstrate the compound's role in advancing materials with specific properties suitable for biomedical uses.

Nanotechnology and Drug Delivery

Nanoparticles incorporating phenolic compounds like this compound are gaining attention for their potential in drug delivery systems due to their biocompatibility and ability to enhance therapeutic efficacy.

Case Study: Polyphenol Nanoparticles

Research has illustrated how polyphenol-containing nanoparticles can be engineered using compounds like this compound to improve drug delivery mechanisms, targeting specific cells while minimizing side effects . The interactions between these nanoparticles and biological systems are critical for developing effective therapeutic strategies.

Mecanismo De Acción

The mechanism of action of 8-Bromonaphthalen-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. It can form hydrogen bonds and participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .

Comparación Con Compuestos Similares

2-Naphthol: The parent compound, lacking the bromine substitution.

1-Naphthol: An isomer with the hydroxyl group at the 1-position.

8-Bromo-1-naphthol: A similar compound with the bromine atom at the 8th position but with the hydroxyl group at the 1-position.

Uniqueness: 8-Bromonaphthalen-2-ol is unique due to the specific positioning of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .

Actividad Biológica

8-Bromonaphthalen-2-ol (CAS Number: 7385-87-7) is an organic compound derived from naphthalene, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 2nd position. This compound has gained attention in various scientific fields due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H7BrO. Its structure allows it to participate in various biochemical reactions, including enzyme inhibition and interactions with proteins.

The precise molecular targets of this compound remain largely unidentified. However, it is believed to influence several cellular processes through the following mechanisms:

- Enzyme Interaction : It acts as a substrate in various biochemical reactions, potentially inhibiting or activating specific enzymes involved in metabolic pathways.

- Cell Signaling : The compound may alter gene expression and cellular metabolism by interacting with signaling pathways .

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier, indicating its potential for central nervous system effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities:

- Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, analogs related to naphthalene derivatives have demonstrated significant anti-proliferative effects against prostate cancer cells (PC3) and breast cancer cells (MCF7) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy are still being compiled .

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition:

- Protein Interactions : It is employed in research aimed at understanding enzyme dynamics and protein interactions, which could lead to insights into drug development for various diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Laboratory Experiments

In laboratory settings, varying dosages of this compound have been tested:

- Low doses exhibited minimal toxicity while allowing for exploration of its biochemical interactions.

Propiedades

IUPAC Name |

8-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRXIIFRDDJZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346656 | |

| Record name | 8-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-87-7 | |

| Record name | 8-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.